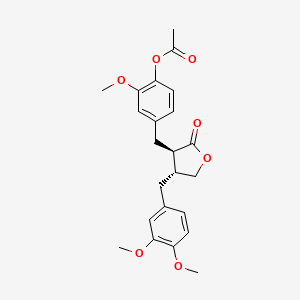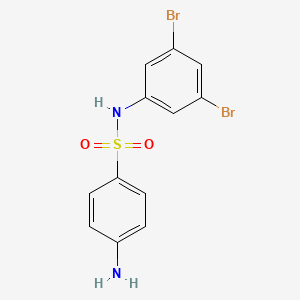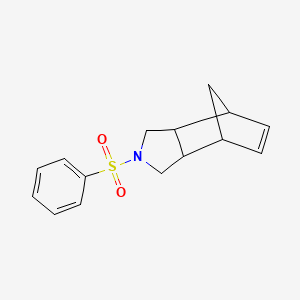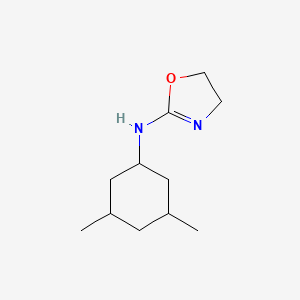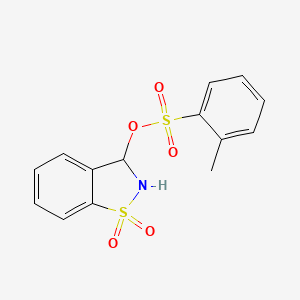
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from uracil. The process includes bromination, etherification, and thiolation reactions.
Bromination: Uracil is first brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Etherification: The brominated uracil is then reacted with 2-hydroxyethoxy methyl chloride in the presence of a base like potassium carbonate to introduce the hydroxyethoxy methyl group.
Thiolation: Finally, the compound undergoes thiolation with phenylthiol in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated uracil derivatives.
Substitution: Amino or thio-substituted uracil derivatives.
Scientific Research Applications
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with biological targets, such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to antiviral or anticancer effects. The phenylthio group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An anticancer and immunosuppressive drug that inhibits purine synthesis.
Acyclovir: An antiviral drug that inhibits viral DNA polymerase.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its combination of a bromine atom, a hydroxyethoxy methyl group, and a phenylthio group. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds.
Properties
CAS No. |
123027-55-4 |
|---|---|
Molecular Formula |
C13H13BrN2O4S |
Molecular Weight |
373.22 g/mol |
IUPAC Name |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
HNOSGAJCZZCIIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




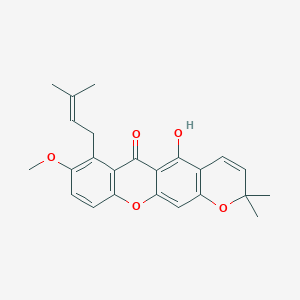
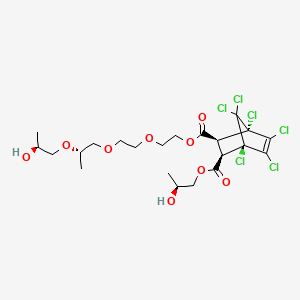
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
